molecular formula C16H16F3N B14237862 [1,1'-Biphenyl]-4-amine, N,N-diethyl-3',4',5'-trifluoro- CAS No. 393780-00-2

[1,1'-Biphenyl]-4-amine, N,N-diethyl-3',4',5'-trifluoro-

Cat. No.: B14237862
CAS No.: 393780-00-2
M. Wt: 279.30 g/mol
InChI Key: MAABUXANCWZXTM-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro-: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with an amine group at the 4-position, and three fluorine atoms substituted at the 3’, 4’, and 5’ positions. Additionally, the amine group is diethylated, which means it has two ethyl groups attached to the nitrogen atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro- typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes:

    Nitration: The biphenyl compound undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Diethylation: Finally, the amine group is diethylated using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro-: can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the fluorine atoms or to modify the amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups like methoxy or tert-butyl groups.

Scientific Research Applications

[1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro-: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

[1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro-: can be compared with other biphenyl derivatives, such as:

    [1,1’-Biphenyl]-4-amine, N,N-diethyl-: Lacks the fluorine substitutions, resulting in different chemical and physical properties.

    [1,1’-Biphenyl]-4-amine, N,N-diethyl-2’,3’,4’-trifluoro-: The position of the fluorine atoms is different, which can affect the compound’s reactivity and biological activity.

The unique combination of the biphenyl core, diethylated amine group, and trifluorination at specific positions makes [1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro- distinct in its properties and applications.

Properties

CAS No.

393780-00-2

Molecular Formula

C16H16F3N

Molecular Weight

279.30 g/mol

IUPAC Name

N,N-diethyl-4-(3,4,5-trifluorophenyl)aniline

InChI

InChI=1S/C16H16F3N/c1-3-20(4-2)13-7-5-11(6-8-13)12-9-14(17)16(19)15(18)10-12/h5-10H,3-4H2,1-2H3

InChI Key

MAABUXANCWZXTM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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